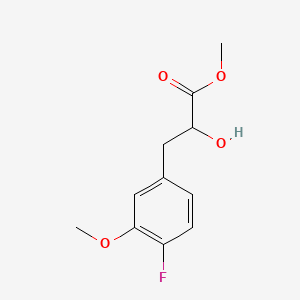
Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 3-(4-fluoro-3-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(4-methoxyphenyl)-2-hydroxypropanoate (if the fluoro group is replaced).
Scientific Research Applications
Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy substituents can influence its binding affinity and specificity, thereby modulating its biological effects. The hydroxy group can participate in hydrogen bonding, further affecting its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13FO4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3 |
InChI Key |
ZVASRCRSEASDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















